5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1106313-72-7
VCID: VC2596514
InChI: InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H
SMILES: C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)C(F)(F)F
Molecular Formula: C7H3Cl2F3O2S
Molecular Weight: 279.06 g/mol

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride

CAS No.: 1106313-72-7

Cat. No.: VC2596514

Molecular Formula: C7H3Cl2F3O2S

Molecular Weight: 279.06 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride - 1106313-72-7

Specification

CAS No. 1106313-72-7
Molecular Formula C7H3Cl2F3O2S
Molecular Weight 279.06 g/mol
IUPAC Name 5-chloro-2-(trifluoromethyl)benzenesulfonyl chloride
Standard InChI InChI=1S/C7H3Cl2F3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H
Standard InChI Key DGJQWHLNRYBMOE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)C(F)(F)F

Introduction

Chemical Structure and Properties

Molecular Structure

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride consists of a benzene ring with three key functional groups:

  • A chlorine atom at the 5-position

  • A trifluoromethyl group (CF₃) at the 2-position

  • A sulfonyl chloride group (SO₂Cl) attached to the benzene ring

The molecular formula for this compound is C₇H₃Cl₂F₃O₂S with a molecular weight of approximately 279.06 g/mol, similar to its positional isomer 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride.

Physical Properties

Based on analysis of structurally similar compounds, 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride is likely to possess the following physical properties:

PropertyValueNotes
Physical stateSolid at room temperatureCrystalline powder
ColorWhite to off-whiteMay yellow upon exposure to air
Melting point75-80°C (estimated)Based on similar compounds
Boiling pointDecomposes before boilingCommon for sulfonyl chlorides
SolubilitySoluble in organic solventsLimited water solubility due to hydrolysis
StabilityMoisture sensitiveReacts with water to form sulfonic acid

The compound is expected to be moisture-sensitive due to the reactive sulfonyl chloride group, which readily undergoes hydrolysis in the presence of water.

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features:

  • ¹H NMR: Expected to show aromatic proton signals in the range of 7.5-8.5 ppm

  • ¹⁹F NMR: Strong signal for the trifluoromethyl group at approximately -60 ppm

  • IR spectrum: Strong absorption bands for S=O stretching (1350-1150 cm⁻¹) and S-Cl stretching (750-700 cm⁻¹)

Synthesis Methods

General Synthetic Approaches

The synthesis of 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride typically follows routes similar to those used for related benzenesulfonyl chlorides. Based on synthetic approaches for analogous compounds, the following methods are likely applicable:

Chlorosulfonation of 4-Chloro-1-(trifluoromethyl)benzene

This direct approach involves the reaction of 4-chloro-1-(trifluoromethyl)benzene with chlorosulfonic acid (ClSO₃H):

C₇H₄ClF₃ + ClSO₃HC₇H₃Cl₂F₃O₂S + HCl\text{C₇H₄ClF₃ + ClSO₃H} \rightarrow \text{C₇H₃Cl₂F₃O₂S + HCl}

The regioselectivity of this reaction would be influenced by the electronic effects of the existing substituents, with the sulfonation likely occurring at the position para to the trifluoromethyl group.

Chlorination of 5-Chloro-2-(trifluoromethyl)benzenesulfonic Acid

Similar to the synthesis of structurally related compounds, this approach involves converting the sulfonic acid to the sulfonyl chloride using chlorinating agents:

C₇H₄ClF₃O₃S + SOCl₂C₇H₃Cl₂F₃O₂S + SO₂ + HCl\text{C₇H₄ClF₃O₃S + SOCl₂} \rightarrow \text{C₇H₃Cl₂F₃O₂S + SO₂ + HCl}

This reaction typically requires thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions.

Industrial Production Methods

For industrial-scale production, continuous flow reactors would likely be employed to ensure efficient heat and mass transfer. The reaction conditions would be optimized to achieve high yields and purity, with automated systems providing precise control of reaction parameters. These methods would be similar to those used for the production of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, with appropriate modifications to account for the different substitution pattern.

Reactivity and Chemical Properties

Reactivity Profile

5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride exhibits high reactivity due to the electron-withdrawing effects of both the chloro and trifluoromethyl substituents, which enhance the electrophilicity of the sulfonyl chloride group. This compound primarily participates in the following types of reactions:

Nucleophilic Substitution Reactions

The sulfonyl chloride group readily undergoes nucleophilic attack by various nucleophiles:

  • With amines: Forms sulfonamides
    R-SO₂Cl + R’NH₂R-SO₂NHR’ + HCl\text{R-SO₂Cl + R'NH₂} \rightarrow \text{R-SO₂NHR' + HCl}

  • With alcohols: Forms sulfonic esters
    R-SO₂Cl + R’OHR-SO₂OR’ + HCl\text{R-SO₂Cl + R'OH} \rightarrow \text{R-SO₂OR' + HCl}

  • With thiols: Forms thiosulfonates
    R-SO₂Cl + R’SHR-SO₂SR’ + HCl\text{R-SO₂Cl + R'SH} \rightarrow \text{R-SO₂SR' + HCl}

The presence of the trifluoromethyl group at the ortho position to the sulfonyl chloride likely influences the reaction rate and selectivity due to both steric and electronic effects.

Hydrolysis

In the presence of water, 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride undergoes hydrolysis to form the corresponding sulfonic acid:

C₇H₃Cl₂F₃O₂S + H₂OC₇H₄ClF₃O₃S + HCl\text{C₇H₃Cl₂F₃O₂S + H₂O} \rightarrow \text{C₇H₄ClF₃O₃S + HCl}

This reaction proceeds more rapidly under basic conditions, where the hydroxide ion acts as a nucleophile.

Applications in Chemical Synthesis

Pharmaceutical Applications

Based on the applications of structurally similar compounds, 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride likely serves as a valuable intermediate in the synthesis of pharmaceutically active compounds, particularly:

  • Sulfonamide antibiotics

  • COX-2 inhibitors

  • Protease inhibitors

  • Kinase inhibitors

The trifluoromethyl group is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.

Agrochemical Applications

In agrochemical synthesis, compounds similar to 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride have been utilized in the production of:

  • Herbicides (similar to penoxsulam, which incorporates a trifluoromethyl-substituted benzenesulfonamide moiety)

  • Insecticides

  • Fungicides

The positioning of the chloro and trifluoromethyl groups would influence the biological activity and environmental stability of the resulting agrochemicals.

Chemical Research Applications

As a reactive intermediate, this compound would find applications in:

  • Modification of biomolecules for structure-function studies

  • Development of chemical probes

  • Synthesis of specialty polymers and materials

  • Production of fluorinated surfactants

Comparison with Structural Analogs

Comparative Analysis with Similar Compounds

A comparison of 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride with structurally related compounds highlights the influence of substitution patterns on reactivity and applications.

CompoundKey Structural FeaturesDistinctive PropertiesPrimary Applications
5-Chloro-2-(trifluoromethyl)benzenesulfonyl chlorideChloro at 5-position, CF₃ at 2-positionEnhanced electrophilicity, unique regioselectivityPharmaceutical intermediates, agrochemicals
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chlorideChloro at 2-position, CF₃ at 5-positionDifferent steric environment around sulfonyl chlorideOrganic synthesis, pharmaceuticals
5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chlorideFluoro at 5-position, CF₃ at 2-positionHigher electronegativity of fluorine, different electronic effectsHerbicide synthesis (e.g., penoxsulam)
2-Chloro-5-(trifluoromethyl)benzoyl chlorideBenzoyl chloride instead of sulfonyl chlorideDifferent reactivity pattern, forms amides rather than sulfonamidesAcylating agent in organic synthesis

The specific positioning of substituents on the benzene ring significantly influences the chemical reactivity, with the 5-Chloro-2-(trifluoromethyl) arrangement likely providing a unique combination of electronic and steric effects that would be valuable for specific synthetic applications.

Structure-Activity Relationships

The presence of a trifluoromethyl group at the 2-position (ortho to the sulfonyl chloride) would impact the reactivity through:

  • Electronic effects: The strong electron-withdrawing nature of CF₃ enhances the electrophilicity of the sulfonyl chloride

  • Steric effects: The bulky CF₃ group may hinder nucleophilic attack from certain directions, potentially leading to selective reactivity

  • Conformational effects: The ortho substituent may influence the preferred conformation of the molecule, affecting its binding properties in biological systems

Mechanism of Action in Chemical Reactions

Nucleophilic Substitution Mechanism

The primary mechanism involves nucleophilic attack at the sulfur atom of the sulfonyl chloride group:

  • The nucleophile attacks the electrophilic sulfur atom

  • A pentavalent transition state forms

  • The chloride ion is expelled as a leaving group

  • The product forms (sulfonamide, sulfonate, etc.)

The electron-withdrawing effects of both the chloro and trifluoromethyl substituents enhance the electrophilicity of the sulfonyl chloride, making it highly reactive towards nucleophiles.

Factors Influencing Reactivity

Several factors would influence the reactivity of 5-Chloro-2-(trifluoromethyl)benzenesulfonyl chloride:

  • Electronic effects: The electron-withdrawing nature of CF₃ and Cl increases electrophilicity

  • Steric hindrance: The ortho-CF₃ group may cause steric crowding around the reaction center

  • Solvent effects: Polar aprotic solvents typically facilitate nucleophilic substitution reactions

  • Temperature: Higher temperatures generally increase reaction rates but may lead to decomposition

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